molecular formula C12H19N B1422987 3-Methyl-1-(2-methylphenyl)butan-1-amine CAS No. 854185-27-6

3-Methyl-1-(2-methylphenyl)butan-1-amine

Cat. No. B1422987
M. Wt: 177.29 g/mol
InChI Key: JLSPINKVLBVMGK-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-methylphenyl)butan-1-amine, also known as MMB-CHMINACA, is a synthetic cannabinoid that is commonly used in scientific research. It provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .


Synthesis Analysis

The synthesis of 3-Methyl-1-(2-methylphenyl)butan-1-amine involves transaminase-mediated chiral selective synthesis . The reaction mixture consists of a triethanolamine-HCl buffer system, iso-propylamine, pyridoxal-5-phosphate, transaminases (ATA-025), and the substrate dissolved in DMSO .


Molecular Structure Analysis

The molecular formula of 3-Methyl-1-(2-methylphenyl)butan-1-amine is C12H19N. The InChI code is 1S/C12H19N/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H2,1-3H3 .


Chemical Reactions Analysis

As a synthetic cannabinoid, 3-Methyl-1-(2-methylphenyl)butan-1-amine is traditionally challenging to access . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry .


Physical And Chemical Properties Analysis

3-Methyl-1-(2-methylphenyl)butan-1-amine is a liquid at room temperature . It has a molecular weight of 177.29 g/mol.

Scientific Research Applications

1. Synthesis and Characterization

  • The compound has been involved in the synthesis of various pharmacologically active compounds. For instance, it is used as a key intermediate in the synthesis of Repaglinide, an antidiabetic drug. This synthesis process involves steps like nucleophilic substitution, Grignard reaction, reduction, and resolution, highlighting its importance in medicinal chemistry (Kolla et al., 2006).
  • Another example includes its use in the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, a significant intermediate for Repaglinide production. This process demonstrates its utility in creating complex molecules for therapeutic purposes (Liu, Huang, & Zhang, 2011).

2. Photovoltaic Applications

  • Amine-based compounds like 3-Methyl-1-(2-methylphenyl)butan-1-amine have been utilized in the development of novel materials for solar cell applications. For example, a study showed its derivatives could significantly enhance electron mobility in polymer solar cells, contributing to the advancement of renewable energy technologies (Lv et al., 2014).

3. Chemical Research and Material Science

  • In material science, these amines are involved in creating new chemical structures and characterizing their properties. For instance, they are used in synthesizing and studying the crystal structures of various derivatives, such as butyrate and 1,3-dioxane derivatives (Jebas et al., 2013).
  • Additionally, they play a role in the development of organometallic compounds and their applications in areas like catalysis and materials science (Mukhopadhyay et al., 2015).

Safety And Hazards

The safety information for 3-Methyl-1-(2-methylphenyl)butan-1-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Future Directions

Most of the newly developed synthetic cathinones, including 3-Methyl-1-(2-methylphenyl)butan-1-amine, can be seen as analogs and replacements for once-popular compounds that have been declining in popularity as a result of legislative efforts . Although it appears that some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .

properties

IUPAC Name

3-methyl-1-(2-methylphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSPINKVLBVMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(2-methylphenyl)butan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Asada, M Iwahashi, T Obitsu, A Kinoshita… - Bioorganic & medicinal …, 2010 - Elsevier
A series of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs were synthesized and evaluated for their in vitro potency. In most cases, …
Number of citations: 17 www.sciencedirect.com

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